

comparative analysis of Fgfr4-IN-8 and H3B-6527

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Compound of Interest		
Compound Name:	Fgfr4-IN-8	
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A Comparative Analysis of Selective FGFR4 Inhibitors: H3B-6527 and PRN1371

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. The discovery of the FGF19-FGFR4 signaling axis as a key driver in a subset of HCC has spurred the development of targeted inhibitors against the fibroblast growth factor receptor 4 (FGFR4). This guide provides a comparative analysis of two prominent preclinical FGFR4 inhibitors, H3B-6527 and PRN1371, offering insights into their biochemical potency, selectivity, and in vivo efficacy to aid researchers in drug development and translational studies. While the initial request specified "**Fgfr4-IN-8**," no publicly available data exists for a compound with this designation. Based on available information, PRN1371 is included here as a well-characterized covalent inhibitor with activity against FGFR4.

Biochemical Potency and Kinase Selectivity

A critical aspect of targeted therapies is their potency and selectivity. Both H3B-6527 and PRN1371 have been designed to inhibit FGFR4, but they exhibit different profiles against the broader kinome and other FGFR family members.

H3B-6527 is a highly selective, orally bioavailable covalent inhibitor of FGFR4.[1][2] It demonstrates potent inhibition of FGFR4 with an IC50 value of less than 1.2 nM.[1][3] Its selectivity for FGFR4 over other FGFR isoforms is a key feature, with IC50 values of 320 nM, 1,290 nM, and 1,060 nM for FGFR1, FGFR2, and FGFR3, respectively, making it at least 250-fold more selective for FGFR4.[1]

PRN1371, on the other hand, is a potent, irreversible covalent inhibitor of all four FGFR family members (a pan-FGFR inhibitor). Its IC50 values are 0.6 nM for FGFR1, 1.3 nM for FGFR2,



4.1 nM for FGFR3, and 19.3 nM for FGFR4. While it potently inhibits FGFR4, it is not selective for this isoform over the others.

Inhibitor	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)	Other Notable Kinase Inhibition	Mechanis m of Action
H3B-6527	320	1,290	1,060	<1.2	TAOK2 (690 nM), JNK2 (>10,000 nM), CSF1R (>10,000 nM)	Covalent
PRN1371	0.6	1.3	4.1	19.3	CSF1R (8.1 nM)	Irreversible Covalent

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of both inhibitors has been evaluated in preclinical xenograft models of HCC.

H3B-6527 has demonstrated dose-dependent tumor growth inhibition in the Hep3B human HCC xenograft mouse model. Oral administration of H3B-6527 at 100 or 300 mg/kg twice daily resulted in significant tumor growth inhibition and even tumor regression in a subcutaneous xenograft model. The pharmacodynamic response, measured by levels of CYP7A1 mRNA and pERK1/2 protein, was also dose-dependent.

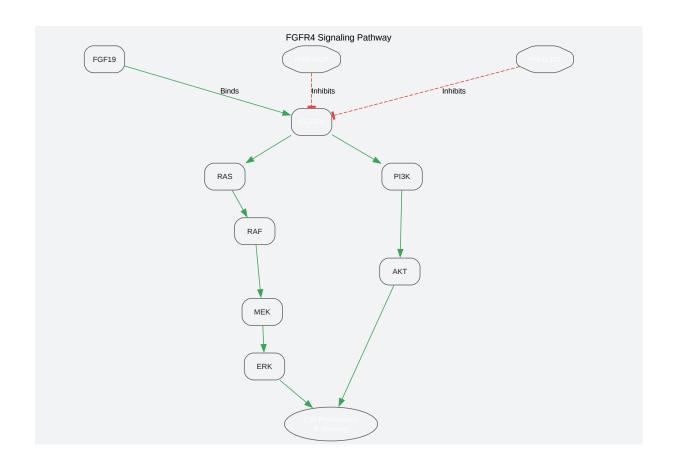
PRN1371 has also shown in vivo efficacy in mouse xenograft models. Due to its irreversible covalent mechanism, it exhibits sustained inhibition of FGFR even after the drug has been cleared from circulation. This allows for the potential of intermittent dosing. In xenograft models, PRN1371 induced durable tumor regression.



Inhibitor	Animal Model	Dosing Regimen	Observed Effect
H3B-6527	Hep3B human HCC xenograft (nude mice)	100 or 300 mg/kg, orally, twice daily	Significant tumor growth inhibition and tumor regression
PRN1371	Not specified in provided abstracts	Not specified in provided abstracts	Durable tumor regression

Signaling Pathway and Experimental Workflow

The FGF19-FGFR4 signaling pathway plays a crucial role in the development and progression of a subset of HCC. Activation of FGFR4 by its ligand FGF19 leads to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.

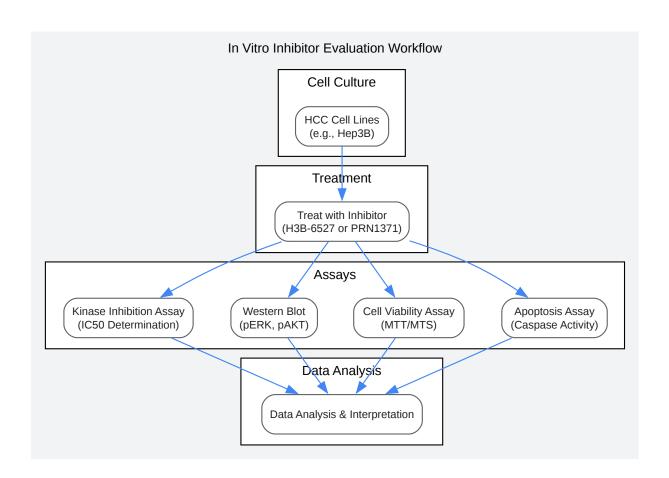




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Caption: Simplified FGFR4 signaling pathway and points of inhibition.

A typical workflow for evaluating the efficacy of these inhibitors in vitro involves a series of assays to determine their impact on cell signaling, viability, and apoptosis.



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